
2-Azido-5-ethenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-5-ethenylcyclohexan-1-ol is an organic compound that features an azide group (-N₃) and an ethenyl group (-CH=CH₂) attached to a cyclohexanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-ethenylcyclohexan-1-ol can be achieved through the regioselective ring-opening of epoxides. One method involves the use of halohydrin dehalogenase from Ilumatobacter coccineus, which catalyzes the azide-mediated ring-opening of styrene oxide derivatives to produce 2-azido-2-aryl-1-ols . This biocatalytic approach is highly efficient, with yields up to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of biocatalysts like halohydrin dehalogenase could be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-5-ethenylcyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Cycloaddition: The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Dienes and dienophiles under thermal or catalytic conditions.
Major Products
Nucleophilic Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-5-ethenylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles, such as triazoles and oxazolidinones.
Materials Science: Potential use in the development of thermally stable and biodegradable polymers.
Medicinal Chemistry: Utilized in the synthesis of bioactive compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Azido-5-ethenylcyclohexan-1-ol involves the reactivity of the azide and ethenyl groups. The azide group acts as a nucleophile in substitution reactions, while the ethenyl group can participate in cycloaddition reactions. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azido-2-aryl-1-ols: Similar in structure but with different substituents on the cyclohexanol ring.
Cyclohexanol Derivatives: Compounds like 1-ethynylcyclohexanol, which have different functional groups attached to the cyclohexanol ring.
Uniqueness
2-Azido-5-ethenylcyclohexan-1-ol is unique due to the presence of both azide and ethenyl groups on the cyclohexanol ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
83185-49-3 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-azido-5-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-2-6-3-4-7(10-11-9)8(12)5-6/h2,6-8,12H,1,3-5H2 |
InChI-Schlüssel |
JCSMXHKNHWLWRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(C(C1)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


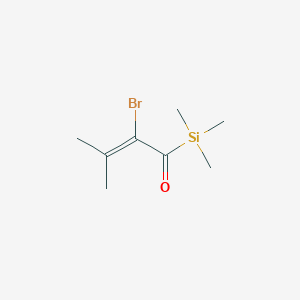
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
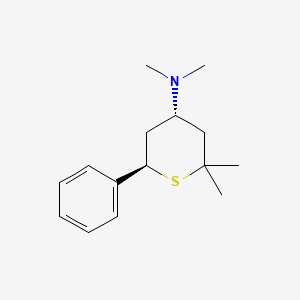
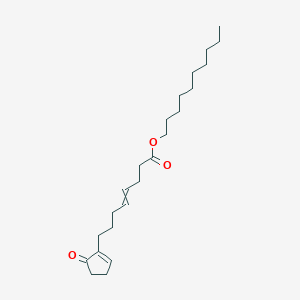

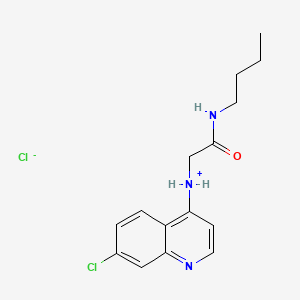
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
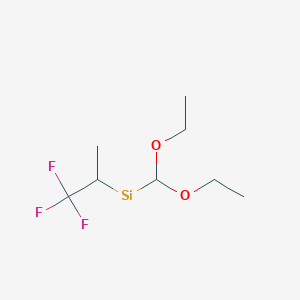
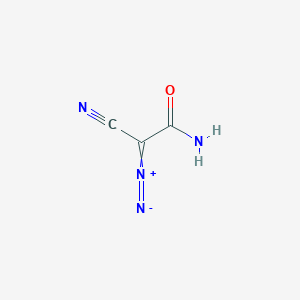

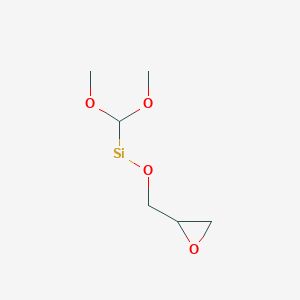
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
